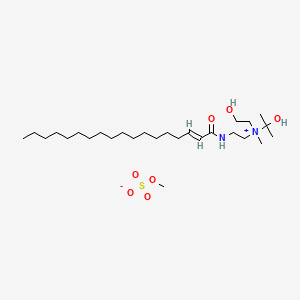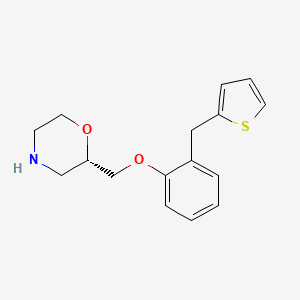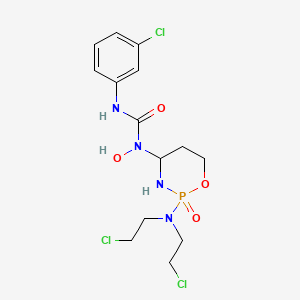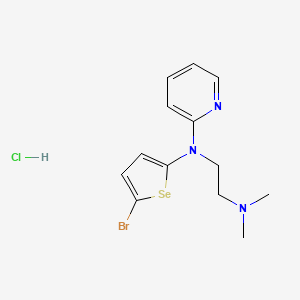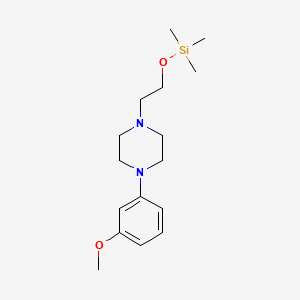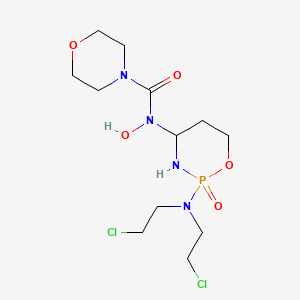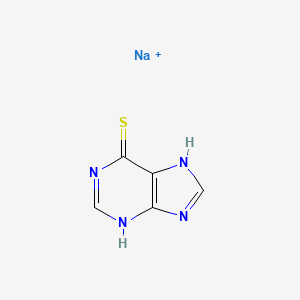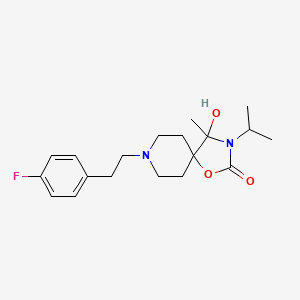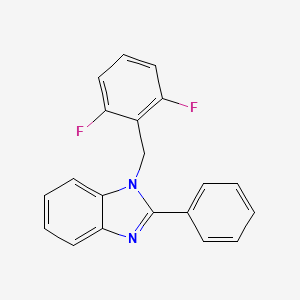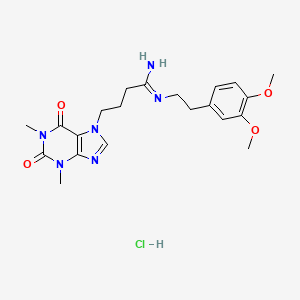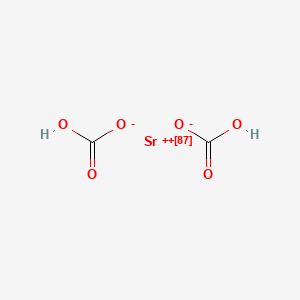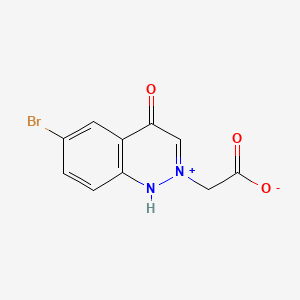
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a hydroxy group attached to a cinnolinium core. The inner salt form indicates that it exists in a zwitterionic state, where the molecule has both positive and negative charges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by carboxymethylation and hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated cinnolinium compound.
Substitution: Formation of various substituted cinnolinium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cinnolinium, 6-chloro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-fluoro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-iodo-2-(carboxymethyl)-4-hydroxy-, inner salt
Uniqueness
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
158631-52-8 |
|---|---|
Formule moléculaire |
C10H7BrN2O3 |
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
2-(6-bromo-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
Clé InChI |
JWFSDXBTELHACZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)C=[N+](N2)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


